molecular formula C19H18FN3O4 B11117172 (4E)-4-({2-[(3-Fluorophenyl)formamido]acetamido}imino)-4-phenylbutanoic acid

(4E)-4-({2-[(3-Fluorophenyl)formamido]acetamido}imino)-4-phenylbutanoic acid

Cat. No.: B11117172
M. Wt: 371.4 g/mol
InChI Key: RROHBJFQJILMGK-CJLVFECKSA-N
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Description

(4E)-4-({2-[(3-Fluorophenyl)formamido]acetamido}imino)-4-phenylbutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a formamido group, and a phenylbutanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({2-[(3-Fluorophenyl)formamido]acetamido}imino)-4-phenylbutanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3-fluorophenylformamide, which is then reacted with acetamido compounds under specific conditions to form the desired product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({2-[(3-Fluorophenyl)formamido]acetamido}imino)-4-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(4E)-4-({2-[(3-Fluorophenyl)formamido]acetamido}imino)-4-phenylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-({2-[(3-Fluorophenyl)formamido]acetamido}imino)-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    2,4-Dibromo-3,6-dimethyl-phenylamine: Another compound with comparable functional groups.

Uniqueness

(4E)-4-({2-[(3-Fluorophenyl)formamido]acetamido}imino)-4-phenylbutanoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its fluorophenyl group, in particular, may enhance its binding affinity and specificity in biological systems.

Properties

Molecular Formula

C19H18FN3O4

Molecular Weight

371.4 g/mol

IUPAC Name

(4E)-4-[[2-[(3-fluorobenzoyl)amino]acetyl]hydrazinylidene]-4-phenylbutanoic acid

InChI

InChI=1S/C19H18FN3O4/c20-15-8-4-7-14(11-15)19(27)21-12-17(24)23-22-16(9-10-18(25)26)13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,21,27)(H,23,24)(H,25,26)/b22-16+

InChI Key

RROHBJFQJILMGK-CJLVFECKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F)/CCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)CNC(=O)C2=CC(=CC=C2)F)CCC(=O)O

Origin of Product

United States

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